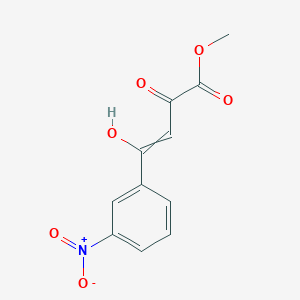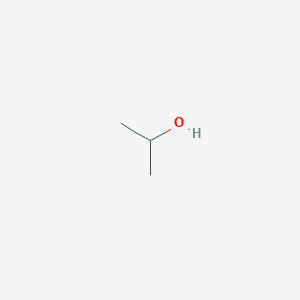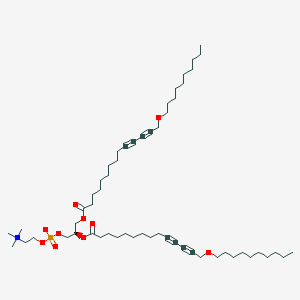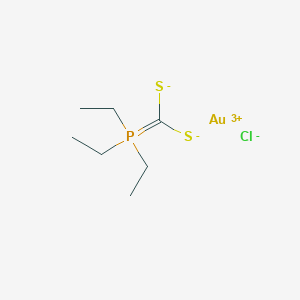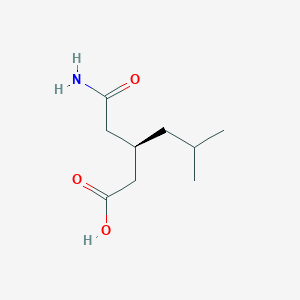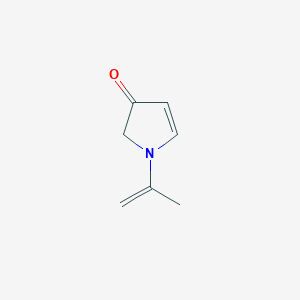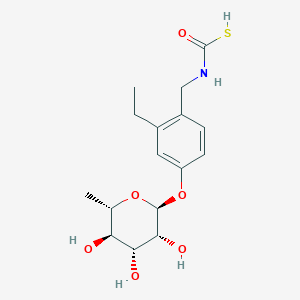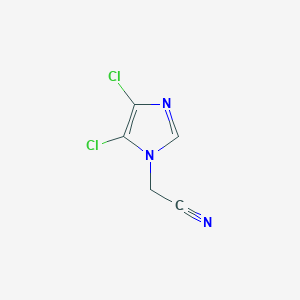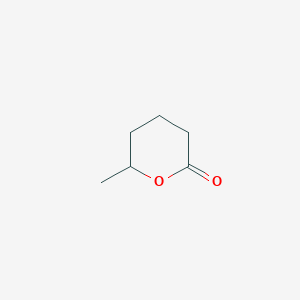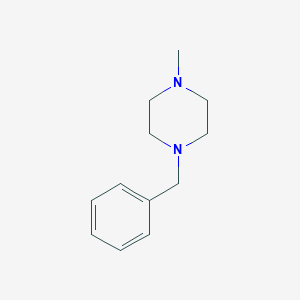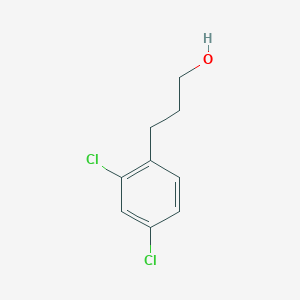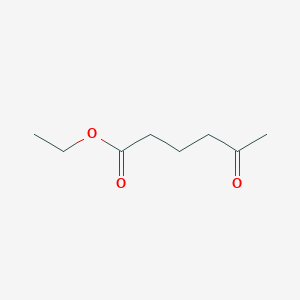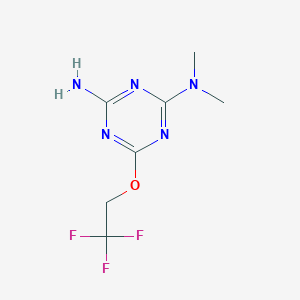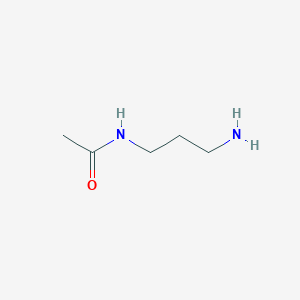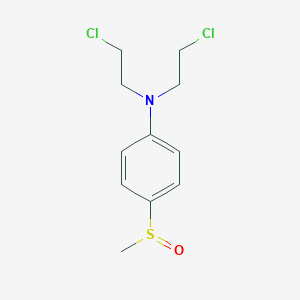
N,N-Bis(2-chloroethyl)-4-(methylsulfinyl)benzenamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Bis(2-chloroethyl)-4-(methylsulfinyl)benzenamine, commonly known as Nitrogen mustard, is a chemical compound that has been widely used in scientific research applications. It is a type of alkylating agent that has been used in cancer treatment, as well as in various laboratory experiments.
作用機序
Nitrogen mustard works by attaching an alkyl group to DNA, which can lead to DNA damage and cell death. The alkyl group can react with the nitrogenous bases in DNA, leading to the formation of cross-links between DNA strands. This can interfere with DNA replication and transcription, ultimately leading to cell death.
生化学的および生理学的効果
Nitrogen mustard can have a range of biochemical and physiological effects, depending on the dose and duration of exposure. It can cause DNA damage and cell death, as well as damage to other cellular components such as proteins and lipids. Nitrogen mustard can also cause bone marrow suppression, leading to a decrease in the production of red and white blood cells.
実験室実験の利点と制限
Nitrogen mustard has several advantages for laboratory experiments, including its ability to induce DNA damage and cell death. It can be used to study the mechanisms of cancer cell death, as well as to develop new cancer treatments. However, nitrogen mustard can also have limitations, such as its potential toxicity and the need for careful handling and disposal.
将来の方向性
There are several future directions for the use of nitrogen mustard in scientific research. One area of focus is the development of new cancer treatments that use nitrogen mustard or other alkylating agents. Another area of focus is the study of the mechanisms of cancer cell death, including the role of DNA damage and repair pathways. Additionally, nitrogen mustard can be used to study the effects of DNA damage on aging and other physiological processes.
合成法
Nitrogen mustard can be synthesized through the reaction of 2-chloroethylamine hydrochloride with 4-(methylsulfinyl)aniline in the presence of a base such as sodium hydroxide. The reaction produces N,N-Bis(2-chloroethyl)-4-(methylsulfinyl)benzenamine as a yellow solid, which can be purified through recrystallization.
科学的研究の応用
Nitrogen mustard has been extensively used in scientific research applications, particularly in the field of cancer research. It is an alkylating agent that works by attaching an alkyl group to DNA, which can lead to DNA damage and cell death. Nitrogen mustard has been used to study the mechanisms of cancer cell death, as well as to develop new cancer treatments.
特性
CAS番号 |
141612-08-0 |
|---|---|
製品名 |
N,N-Bis(2-chloroethyl)-4-(methylsulfinyl)benzenamine |
分子式 |
C11H15Cl2NOS |
分子量 |
280.2 g/mol |
IUPAC名 |
N,N-bis(2-chloroethyl)-4-methylsulfinylaniline |
InChI |
InChI=1S/C11H15Cl2NOS/c1-16(15)11-4-2-10(3-5-11)14(8-6-12)9-7-13/h2-5H,6-9H2,1H3 |
InChIキー |
YZSVINSPKHCNDD-UHFFFAOYSA-N |
SMILES |
CS(=O)C1=CC=C(C=C1)N(CCCl)CCCl |
正規SMILES |
CS(=O)C1=CC=C(C=C1)N(CCCl)CCCl |
同義語 |
4-(methylsulfinyl)phenyl nitrogen mustard MSP-dijon |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



